molecular formula C9H8INO B1400605 6-Iodo-2-methylisoindolin-1-one CAS No. 1228774-21-7

6-Iodo-2-methylisoindolin-1-one

Cat. No.: B1400605
CAS No.: 1228774-21-7
M. Wt: 273.07 g/mol
InChI Key: RHAORCKINGKMAC-UHFFFAOYSA-N
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Description

6-Iodo-2-methylisoindolin-1-one is a chemical compound with the molecular formula C9H8INO and a molecular weight of 273.07 g/mol It is a derivative of isoindolinone, characterized by the presence of an iodine atom at the 6th position and a methyl group at the 2nd position on the isoindolinone ring

Scientific Research Applications

Biochemical Analysis

Biochemical Properties

6-Iodo-2-methylisoindolin-1-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cyclin-dependent kinases (CDKs) and indoleamine 2,3-dioxygenase 1 (IDO1). The interaction with CDKs is of particular interest due to the potential implications for cancer therapy. This compound exhibits high binding affinity to the active sites of CDKs, leading to inhibition of their activity . This inhibition can result in the disruption of cell cycle progression, thereby exerting anti-proliferative effects on cancer cells.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation . This effect is mediated through the inhibition of CDKs, which are crucial regulators of cell cycle progression. Furthermore, this compound has been observed to modulate cell signaling pathways, including the MAPK/ERK pathway, which plays a critical role in cell growth and survival. The compound’s impact on gene expression is also noteworthy, as it can downregulate the expression of genes involved in cell proliferation and survival . Additionally, this compound influences cellular metabolism by altering the activity of metabolic enzymes and pathways, thereby affecting cellular energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules, including enzymes and proteins. The high binding affinity of this compound to the active sites of CDKs results in the inhibition of their kinase activity, leading to cell cycle arrest . Additionally, the compound’s interaction with IDO1 involves binding to the enzyme’s active site, thereby inhibiting its catalytic activity and modulating the kynurenine pathway . These interactions result in changes in gene expression, particularly the downregulation of genes involved in cell proliferation and survival. Furthermore, this compound can induce post-translational modifications of proteins, such as phosphorylation, which can further modulate their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . The long-term effects of this compound on cellular function can vary depending on the duration of exposure. In in vitro studies, prolonged exposure to the compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In in vivo studies, the compound’s effects on tumor growth and progression have been observed to persist over time, with significant reductions in tumor size and metastasis . These findings suggest that this compound has the potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert anti-proliferative effects on cancer cells without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical reactions. Threshold effects have also been observed, with a certain dosage required to achieve significant therapeutic effects . These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the kynurenine pathway and the pentose phosphate pathway . The compound’s interaction with IDO1 suggests its involvement in the kynurenine pathway, where it inhibits the conversion of tryptophan to kynurenine . This inhibition can result in altered levels of downstream metabolites, including quinolinic acid and nicotinamide adenine dinucleotide (NAD+), which play critical roles in cellular metabolism and energy production. Additionally, this compound has been shown to affect the pentose phosphate pathway, leading to changes in the levels of metabolites involved in nucleotide biosynthesis and redox balance . These effects on metabolic pathways highlight the compound’s potential to modulate cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound has been shown to interact with membrane transporters, including organic anion transporters and ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes . Additionally, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, which can affect its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications . The compound has been observed to localize primarily in the cytoplasm and nucleus of cells, where it exerts its biochemical effects . The presence of nuclear localization signals (NLSs) on this compound facilitates its transport into the nucleus, where it can interact with nuclear proteins and modulate gene expression . Additionally, the compound’s interaction with cytosolic enzymes and proteins can affect its activity and function within the cytoplasm . These findings suggest that the subcellular localization of this compound is a critical determinant of its biochemical properties and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-methylisoindolin-1-one typically involves the iodination of 2-methylisoindolin-1-one. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 6th position of the isoindolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-methylisoindolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives.

    Reduction: Reduction reactions can remove the iodine atom, yielding 2-methylisoindolin-1-one.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinone derivatives with additional functional groups, while substitution reactions can produce a variety of new compounds with different substituents at the 6th position.

Comparison with Similar Compounds

Similar Compounds

    2-Methylisoindolin-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    6-Bromo-2-methylisoindolin-1-one: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.

    6-Chloro-2-methylisoindolin-1-one:

Uniqueness

6-Iodo-2-methylisoindolin-1-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-iodo-2-methyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO/c1-11-5-6-2-3-7(10)4-8(6)9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAORCKINGKMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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